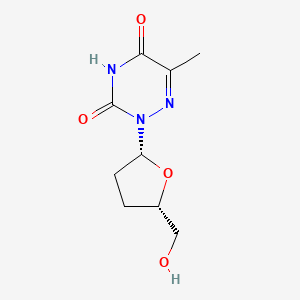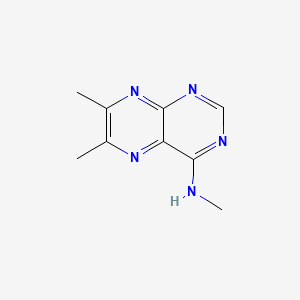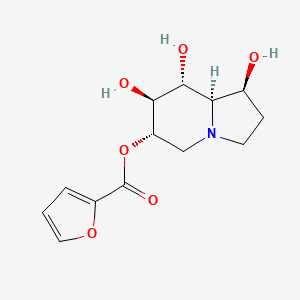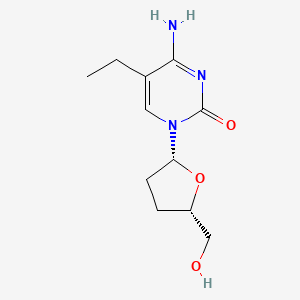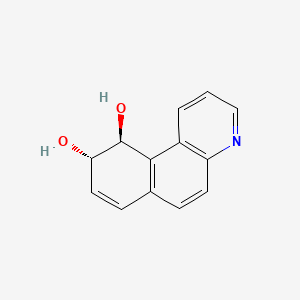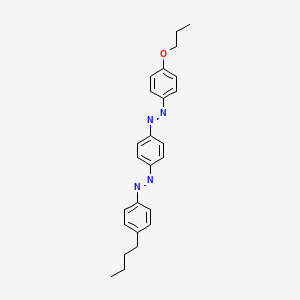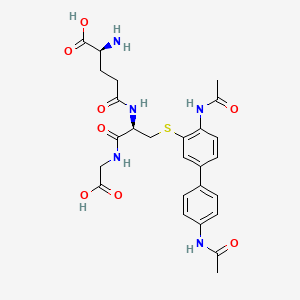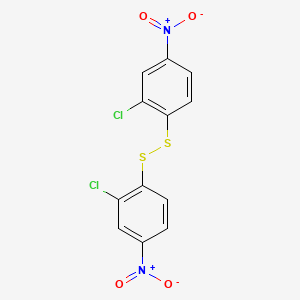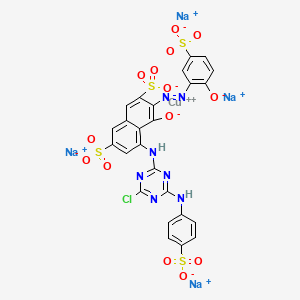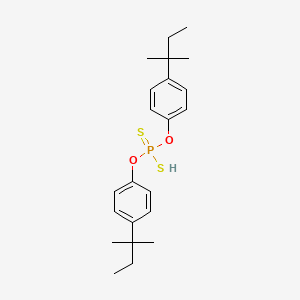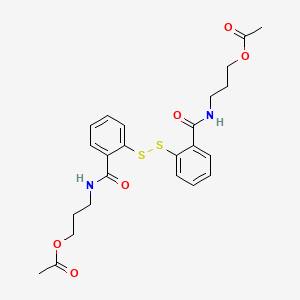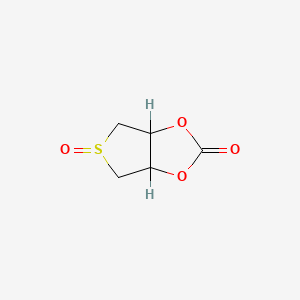
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is an organic compound with the molecular formula C5H6O4S It is a heterocyclic compound containing sulfur and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiophene derivative with a suitable oxidizing agent to introduce the oxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反应分析
Types of Reactions
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove the oxide group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.
科学研究应用
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
Tetrahydrothiophene: A related compound with a similar sulfur-containing ring structure.
Dioxolane: Another heterocyclic compound with oxygen atoms in the ring.
Thieno(3,4-d)(1,3)dioxol-2-one: A compound with a similar core structure but lacking the oxide group.
Uniqueness
Tetrahydrothieno(3,4-d)(1,3)dioxol-2-one 5-oxide is unique due to the presence of both sulfur and oxygen atoms in its ring structure, as well as the oxide functionality
属性
CAS 编号 |
62777-11-1 |
|---|---|
分子式 |
C5H6O4S |
分子量 |
162.17 g/mol |
IUPAC 名称 |
5-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O4S/c6-5-8-3-1-10(7)2-4(3)9-5/h3-4H,1-2H2 |
InChI 键 |
DXRFKRUHRSOBFI-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(CS1=O)OC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


